N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide
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Overview
Description
N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide is a chemical compound with a complex structure that includes a chloro-substituted tetrahydronaphthalene moiety and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide typically involves the reaction of 7-chloro-1,2,3,4-tetrahydronaphthalene with prop-2-enamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification and quality control to meet industry standards. Specific industrial methods are typically developed to maximize yield and minimize costs while ensuring the safety and environmental compliance of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide include:
- N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Sinapoylagmatine
- PD-168393
Uniqueness
What sets this compound apart is its unique combination of a chloro-substituted tetrahydronaphthalene moiety and a prop-2-enamide group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-[(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-2-13(16)15-12-5-3-4-9-6-7-10(14)8-11(9)12/h2,6-8,12H,1,3-5H2,(H,15,16)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCXBGKLJSOHKO-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@H]1CCCC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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